
1-Fenilimidazolidina-2,4-diona
Descripción general
Descripción
1-Phenylimidazolidine-2,4-dione and its derivatives are a class of compounds that have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. These compounds are characterized by an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The phenyl group attached to the imidazolidine ring contributes to the structural diversity and the pharmacophore of the molecules.
Synthesis Analysis
The synthesis of 1-Phenylimidazolidine-2,4-dione derivatives involves several methods, including the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, leading to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Another approach includes a three-component condensation of 4-imino-1-phenylimidazolidin-2-one with aldehydes and Meldrum's acid, which yields imidazo[4,5-b]pyridine-2,5(4H,6H)-diones and 5-substituted 1-phenylhydantoins . These methods demonstrate the versatility in synthesizing a wide range of imidazolidine derivatives.
Molecular Structure Analysis
The molecular structure of these compounds has been explored through various spectroscopic techniques and computational methods. X-ray diffraction studies have confirmed the structures of synthesized compounds, such as racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, and have shown that the diketo monomer is the favored tautomer isomer structure . Computational studies, including DFT calculations, have been used to optimize molecular geometry and compare with experimental results, providing insights into the electronic structure and stability of these molecules .
Chemical Reactions Analysis
The chemical behavior of 1-Phenylimidazolidine-2,4-dione derivatives is influenced by their functional groups and molecular structure. For instance, the presence of hydroxyimino groups in the molecule can lead to different reactivity patterns . The compounds can also undergo hydrolysis under alkaline conditions, with the rate of reaction being affected by the substituents present on the imidazolidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as thermal stability and electronic properties, have been characterized. For example, racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione has been shown to have high thermal stability in an open atmosphere . The electronic spectrum and molecular orbital energy levels have been analyzed to understand the electronic transitions and stability of the compounds . Additionally, the pKa values and kinetic studies of hydrolysis reactions provide information on the acid-base properties and reactivity of these molecules .
Aplicaciones Científicas De Investigación
- Reacciones multicomponente (MCR): El compuesto participa en reacciones multicomponente, lo que lleva a la síntesis de diversos sustratos heterocíclicos. Por ejemplo, una reacción de tres componentes basada en piruvato que involucra 1-Fenilimidazolidina-2,4-diona da como resultado derivados de hidantoína .
- Proteómica: this compound se utiliza en la investigación de proteómica. Sus interacciones con proteínas y enzimas se estudian para comprender los procesos biológicos y los mecanismos de la enfermedad .
Síntesis orgánica
Investigación bioquímica
Mecanismo De Acción
Thiazolidin-2,4-dione analogues, which include 1-Phenylimidazolidine-2,4-dione, exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Safety and Hazards
Propiedades
IUPAC Name |
1-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-6-11(9(13)10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAFAYXEPQCBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341137 | |
| Record name | 1-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662828 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
15414-78-5 | |
| Record name | 1-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 1-phenylimidazolidine-2,4-dione derivatives interact with chymase and what are the downstream effects of this interaction?
A: 1-phenylimidazolidine-2,4-dione derivatives act as non-peptide inhibitors of human heart chymase [, ]. Molecular modeling studies suggest that the 1-phenyl moiety of these compounds interacts with the hydrophobic P1 pocket of the chymase enzyme []. The 3-phenylsulfonyl moiety, often substituted with hydrogen-bond acceptors like nitrile or methoxycarbonyl groups, interacts with the S1'-S2' subsites and the His-45 side chain of chymase []. The 4-carbonyl group of the imidazolidine ring interacts with the oxyanion hole of the enzyme []. This binding inhibits chymase's enzymatic activity, preventing the conversion of Angiotensin I to Angiotensin II, and potentially mitigating its effects on cardiovascular remodeling and inflammation [, ].
Q2: How does modifying the structure of 1-phenylimidazolidine-2,4-diones affect their potency and selectivity for chymase?
A: Structure-activity relationship (SAR) studies have revealed crucial insights into the impact of structural modifications on the inhibitory activity of 1-phenylimidazolidine-2,4-diones []. For instance, the size of the 1-phenyl moiety is critical for hydrophobic interaction with the P1 pocket, with 3,4-dimethylphenyl demonstrating optimal size and selectivity for chymase over chymotrypsin and cathepsin G []. Furthermore, incorporating hydrogen-bond acceptors like nitrile or methoxycarbonyl groups on the 3-phenylsulfonyl moiety enhances the compound's inhibitory activity []. These findings highlight the importance of specific structural features for potent and selective chymase inhibition.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

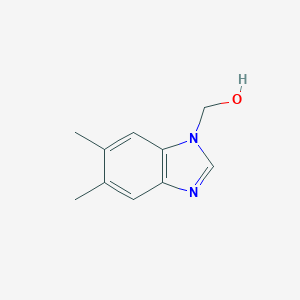
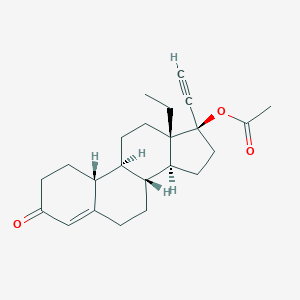

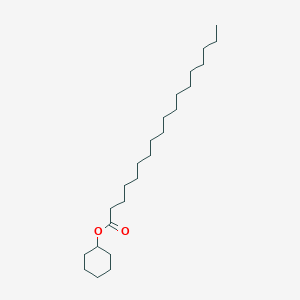
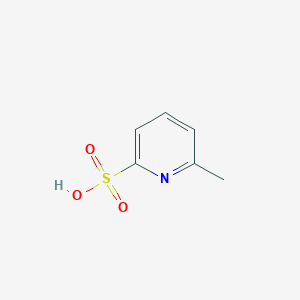
![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)
![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)

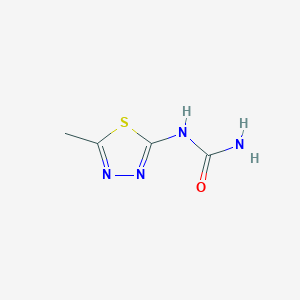
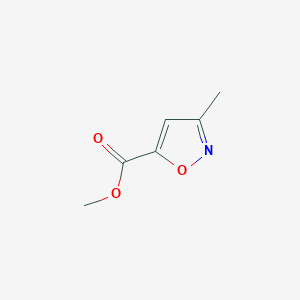
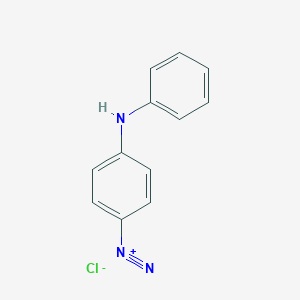
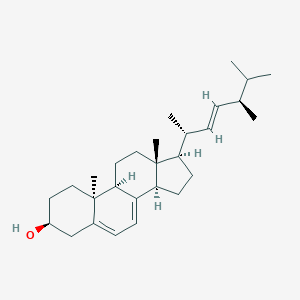
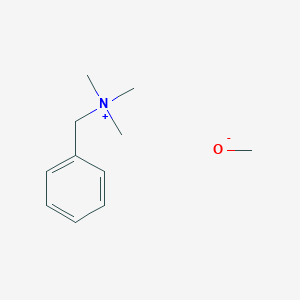
![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)